molecular formula C16H23N3O2S B8414140 3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide

3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide

Cat. No.: B8414140
M. Wt: 321.4 g/mol
InChI Key: CJTDQTJKWVZIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-19-7-4-13(5-8-19)15-11-18-16-3-2-12(10-14(15)16)6-9-22(17,20)21/h2-3,10-11,13,18H,4-9H2,1H3,(H2,17,20,21)

InChI Key

CJTDQTJKWVZIAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product of stage (i) (0.8 g) in ethanolic hydrogen chloride (80 ml) was hydrogenated over pre-reduced 10% palladium on carbon (50% paste with water, 0.8 g) until uptake ceased. The catalyst was filtered off, washed with hot ethanol (50 ml) and the filtrate evaporated in vacuo to give crude material (0.15 g). The catalyst residues were then warmed (70°) with 2N hydrochloric acid (200 ml), filtered and the filtrate evaporated to dryness in vacuo (azeotroped with toluene). The residue was combined with the crude product obtained above and purified by flash chromatography (silica 9385, 100 g) eluting with CH2Cl2 /EtOH/NH3 (50:8:1) to give the title compound as a solid (0.2 g) m.p. >95° (foams),
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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